N'-(4,6-difluorobenzo[d]thiazol-2-yl)-2-oxo-2H-chromene-3-carbohydrazide
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Overview
Description
N’-(4,6-difluorobenzo[d]thiazol-2-yl)-2-oxo-2H-chromene-3-carbohydrazide is a synthetic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a combination of benzothiazole and chromene moieties, which are known for their diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(4,6-difluorobenzo[d]thiazol-2-yl)-2-oxo-2H-chromene-3-carbohydrazide typically involves the condensation of 4,6-difluorobenzo[d]thiazole-2-amine with 2-oxo-2H-chromene-3-carbohydrazide under specific reaction conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the process .
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
N’-(4,6-difluorobenzo[d]thiazol-2-yl)-2-oxo-2H-chromene-3-carbohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
N’-(4,6-difluorobenzo[d]thiazol-2-yl)-2-oxo-2H-chromene-3-carbohydrazide has several scientific research applications, including:
Chemistry: It is used as a building block for synthesizing more complex molecules with potential biological activities.
Biology: The compound is studied for its potential as an enzyme inhibitor, which could be useful in understanding various biological pathways.
Medicine: Research is ongoing to explore its potential as an anticancer agent, given its ability to interact with specific molecular targets involved in cancer progression.
Mechanism of Action
The mechanism of action of N’-(4,6-difluorobenzo[d]thiazol-2-yl)-2-oxo-2H-chromene-3-carbohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can inhibit the activity of these targets, leading to various biological effects. For example, the compound may inhibit key enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects.
Comparison with Similar Compounds
Similar Compounds
N-(4,6-difluorobenzo[d]thiazol-2-yl)-2-(4-(methylthio)phenyl)acetamide: This compound shares the benzothiazole moiety and has been studied for its anticancer activities.
2-(benzo[d]thiazol-2-yl)-1,4-phenylene diacrylate: Known for its fluorescent properties, this compound is used in sensing applications.
Properties
IUPAC Name |
N'-(4,6-difluoro-1,3-benzothiazol-2-yl)-2-oxochromene-3-carbohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H9F2N3O3S/c18-9-6-11(19)14-13(7-9)26-17(20-14)22-21-15(23)10-5-8-3-1-2-4-12(8)25-16(10)24/h1-7H,(H,20,22)(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INTZUUMREJLRMZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)NNC3=NC4=C(C=C(C=C4S3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H9F2N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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